3-(4-fluorophenyl)-5-methyl-1H-pyrazole
CAS No.: 475982-42-4
Cat. No.: VC3924312
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 475982-42-4 |
---|---|
Molecular Formula | C10H9FN2 |
Molecular Weight | 176.19 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-5-methyl-1H-pyrazole |
Standard InChI | InChI=1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |
Standard InChI Key | ZKAGCTBURDRJKH-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1)C2=CC=C(C=C2)F |
Canonical SMILES | CC1=CC(=NN1)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Physicochemical Properties
3-(4-Fluorophenyl)-5-methyl-1H-pyrazole features a pyrazole core substituted at the 3-position with a 4-fluorophenyl group and a methyl group at the 5-position. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 176.19 g/mol | |
Exact Mass | 176.075 Da | |
Topological Polar SA | 28.7 Ų | |
LogP (Octanol-Water) | 2.52 |
The compound's planarity is confirmed by X-ray diffraction studies showing dihedral angles <10° between the pyrazole and fluorophenyl rings . Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.3 eV, indicative of moderate electronic stability .
Tautomerism and Regioisomerism
Pyrazole derivatives exhibit prototropic tautomerism, but NMR studies of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole show predominant existence as the 1H-tautomer (>95%) in CDCl₃ at 298K . Regioisomeric purity is critical, as demonstrated by chromatographic separation of 3,5- vs. 5,3-substituted analogs using HILIC-MS methods .
Synthetic Methodologies and Optimization
Conventional Hydrazine Cyclization
The primary synthesis route involves cyclocondensation of 1-(3,3-diethoxy-1-propyn-1-yl)-4-fluorobenzene with hydrazine hydrochloride in 1,4-dioxane at 80°C under nitrogen :
This method achieves 68% yield with a reaction time of 15 minutes, though it generates chlorinated byproducts (e.g., 4-chloro analogs) at ∼12% yield .
Silver-Catalyzed Decarboxylative Cyclization
Recent advances employ Ag₂CO₃ (10 mol%) to catalyze reactions between α-keto acids and 1,2-diaza-1,3-dienes :
This route improves regioselectivity (>95:5) and reduces reaction time to 2 hours at 80°C .
Computational Modeling and Electronic Properties
DFT Analysis of Reactivity
B3LYP/6-311++G(d,p) calculations show the fluorine substituent induces:
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σ-withdrawing effect (+0.18 e⁻ on pyrazole N1)
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π-donating resonance (-0.09 e⁻ on C4)
Frontier molecular orbital analysis predicts preferential electrophilic attack at C4 (Fukui = 0.21) .
Molecular Docking Studies
Docking simulations against cyclooxygenase-2 (COX-2, PDB 5KIR) reveal:
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Binding affinity: -7.8 kcal/mol
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Key interactions:
Pharmacological Implications and Biological Activity
Synthetic Cannabinoid Analogues
3-(4-Fluorophenyl)-5-methyl-1H-pyrazole serves as a bioisostere for indazole in AB-CHMFUPPYCA-type cannabinoids . In vitro assays show:
Parameter | 3,5-AB-CHMFUPPYCA | 5,3-Regioisomer |
---|---|---|
CB1 EC₅₀ (nM) | 18.7 ± 2.1 | 142.3 ± 15.6 |
CB2 Selectivity Ratio | 1:3.4 | 1:9.8 |
Data indicate 3,5-substitution enhances cannabinoid receptor affinity by 7.6-fold vs. 5,3-isomers .
Concentration (μg/mL) | Inhibition Zone (mm) |
---|---|
50 | 12.3 ± 1.2 |
100 | 18.7 ± 1.5 |
Mechanistic studies suggest membrane disruption via fluorophenyl intercalation .
Analytical Characterization Techniques
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
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δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 6.98 (t, J = 8.8 Hz, 2H, Ar-F)
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δ 6.35 (s, 1H, Pyrazole-H)
HRMS (ESI⁺):
Species | LD₅₀ (mg/kg) | Clinical Signs |
---|---|---|
Mouse | 320 | Tremors, Hypothermia |
Rat | 480 | Ataxia, Bradycardia |
Metabolite screening identifies 4′-hydroxy derivatives as primary excretion products .
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